molecular formula C8H9N5 B11742893 3-Amino-5-(hydrazonomethyl)-1H-indazole

3-Amino-5-(hydrazonomethyl)-1H-indazole

Cat. No.: B11742893
M. Wt: 175.19 g/mol
InChI Key: KAETZMKTYPAXNE-WCIBSUBMSA-N
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Preparation Methods

The synthesis of 5-methanehydrazonoyl-1H-indazol-3-amine typically involves the reaction of 3-amino-1H-indazole-5-carbaldehyde with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

5-methanehydrazonoyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-methanehydrazonoyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methanehydrazonoyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, indazole derivatives are known to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway . This suggests that 5-methanehydrazonoyl-1H-indazol-3-amine may exert its effects through similar pathways, making it a promising candidate for further research in cancer treatment.

Comparison with Similar Compounds

5-methanehydrazonoyl-1H-indazol-3-amine can be compared with other indazole derivatives such as:

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-[(Z)-hydrazinylidenemethyl]-1H-indazol-3-amine

InChI

InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4-

InChI Key

KAETZMKTYPAXNE-WCIBSUBMSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=N\N)C(=NN2)N

Canonical SMILES

C1=CC2=C(C=C1C=NN)C(=NN2)N

Origin of Product

United States

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